molecular formula C17H12ClNO B14319611 (6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone CAS No. 112930-48-0

(6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone

Cat. No.: B14319611
CAS No.: 112930-48-0
M. Wt: 281.7 g/mol
InChI Key: RPHQNGCQCNXMFW-UHFFFAOYSA-N
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Description

(6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone is a chemical compound with the molecular formula C17H12ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone typically involves the reaction of 6-chloro-3-methylquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

(6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone.

    6-Chloroquinoline: A closely related compound with similar chemical properties.

    3-Methylquinoline: Another derivative of quinoline with a methyl group at the 3-position.

Uniqueness

This compound is unique due to the presence of both a chloro and a phenyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112930-48-0

Molecular Formula

C17H12ClNO

Molecular Weight

281.7 g/mol

IUPAC Name

(6-chloro-3-methylquinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C17H12ClNO/c1-11-9-13-10-14(18)7-8-15(13)19-16(11)17(20)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

RPHQNGCQCNXMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1C(=O)C3=CC=CC=C3

Origin of Product

United States

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